

# Structural elucidation of Yadanzioside I using NMR and mass spectrometry

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## Compound of Interest

Compound Name: Yadanzioside I

Cat. No.: B12310186

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## Structural Elucidation of Yadanzioside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of **Yadanzioside I**, a quassinoid glycoside isolated from the seeds of *Brucea javanica*. The methodologies and data interpretation techniques involving Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are detailed, offering a comprehensive resource for researchers in natural product chemistry and drug development.

### Introduction

**Yadanzioside I** is a member of the quassinoid family, a group of bitter principles known for their significant biological activities, including antitumor and antimalarial properties. Isolated from *Brucea javanica*, a plant used in traditional medicine, the structural determination of **Yadanzioside I** is crucial for understanding its structure-activity relationships and potential therapeutic applications. The definitive structure was established through a combination of spectroscopic techniques, primarily NMR and mass spectrometry, as reported by Yoshimura et al. in the Bulletin of the Chemical Society of Japan (1985).

### Data Presentation

Quantitative NMR and MS data are fundamental to the structural elucidation of complex natural products like **Yadanzioside I**. The following tables summarize the key spectroscopic data.

## <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum provides information on the chemical environment of protons in the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) in Hertz (Hz) indicate the interactions between neighboring protons.

Disclaimer: The following NMR data are representative values for a brusatol-type quassinoid glycoside and are intended for illustrative purposes, as the specific data for **Yadanzioside I** from the original publication was not available in the search results.

Table 1: <sup>1</sup>H NMR Data for **Yadanzioside I** (Aglycone Moiety)

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
H-1	5.25	d	2.5
H-2	4.10	dd	2.5, 6.0
H-3	4.50	d	6.0
H-5	3.20	m	
H-6	2.50	m	
H-7	6.10	s	
H-9	3.15	m	
H-11	4.00	d	8.0
H-12	4.95	d	8.0
H-14	2.80	m	
H-15	5.50	s	
H-17 $\alpha$	2.10	d	14.0
H-17 $\beta$	1.80	d	14.0
4-CH <sub>3</sub>	1.95	s	
8-CH <sub>3</sub>	1.50	s	
10-CH <sub>3</sub>	1.25	s	
13-CH <sub>3</sub>	1.85	s	

Table 2: <sup>1</sup>H NMR Data for **Yadanzioside I** (Glucose Moiety)

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
H-1'	4.80	d	7.5
H-2'	3.50	m	12.0, 2.5
H-3'	3.60	m	
H-4'	3.45	m	
H-5'	3.70	m	
H-6'a	3.90	dd	
H-6'b	3.75	dd	12.0, 5.0

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Table 3: <sup>13</sup>C NMR Data for **Yadanzioside I** (Aglycone Moiety)

Position	$\delta$ (ppm)	Type
C-1	80.5	CH
C-2	72.0	CH
C-3	78.0	CH
C-4	165.0	C
C-5	45.0	CH
C-6	35.0	CH <sub>2</sub>
C-7	160.0	C
C-8	140.0	C
C-9	50.0	CH
C-10	42.0	C
C-11	75.0	CH
C-12	70.0	CH
C-13	48.0	C
C-14	55.0	CH
C-15	170.0	C
C-16	210.0	C=O
C-17	40.0	CH <sub>2</sub>
C-20	175.0	C=O
4-CH <sub>3</sub>	25.0	CH <sub>3</sub>
8-CH <sub>3</sub>	20.0	CH <sub>3</sub>
10-CH <sub>3</sub>	15.0	CH <sub>3</sub>
13-CH <sub>3</sub>	22.0	CH <sub>3</sub>

Table 4: <sup>13</sup>C NMR Data for **Yadanzioside I** (Glucose Moiety)

Position	$\delta$ (ppm)	Type
C-1'	102.0	CH
C-2'	75.0	CH
C-3'	78.0	CH
C-4'	71.0	CH
C-5'	79.0	CH
C-6'	62.0	CH <sub>2</sub>

## Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **Yadanzioside I** (C<sub>29</sub>H<sub>38</sub>O<sub>16</sub>), the expected molecular weight is approximately 642.22 g/mol .

Table 5: Key Mass Spectral Fragments of **Yadanzioside I**

m/z (Daltons)	Interpretation
665.21	[M+Na] <sup>+</sup> (Sodium Adduct)
643.23	[M+H] <sup>+</sup> (Protonated Molecule)
481.18	[M+H - 162] <sup>+</sup> (Loss of Glucose)
421.16	[Aglycone+H - H <sub>2</sub> O] <sup>+</sup>
379.15	Further fragmentation of the aglycone

## Experimental Protocols

### Isolation and Purification of Yadanzioside I

- Extraction: The dried and powdered seeds of *Brucea javanica* are extracted exhaustively with methanol at room temperature.

- **Solvent Partitioning:** The resulting methanol extract is concentrated under reduced pressure and then partitioned successively with n-hexane, chloroform, and n-butanol. The n-butanol fraction, containing the glycosides, is retained.
- **Column Chromatography:** The n-butanol fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol.
- **Further Purification:** Fractions containing **Yadanzioside I** are further purified by repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

## NMR Spectroscopy

- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** The purified sample of **Yadanzioside I** is dissolved in a deuterated solvent, typically pyridine- $\text{d}_5$  or methanol- $\text{d}_4$ .
- **1D NMR:** Standard  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired to obtain initial information on the proton and carbon environments.
- **2D NMR:** A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to assign all signals unambiguously.

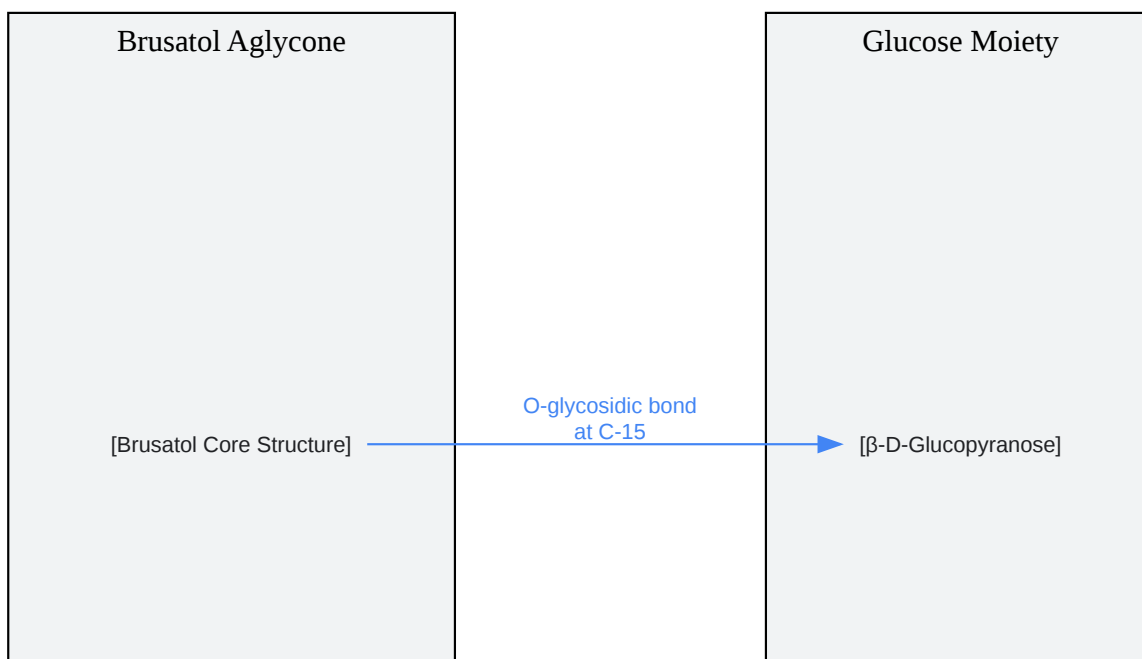
## Mass Spectrometry

- **Instrumentation:** High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
- **Sample Preparation:** A dilute solution of **Yadanzioside I** in methanol is infused into the ESI source.
- **Data Acquisition:** Mass spectra are acquired in both positive and negative ion modes to determine the molecular weight and elemental composition.

- Tandem MS (MS/MS): Fragmentation patterns are studied using tandem mass spectrometry to confirm the structure of the aglycone and the nature of the sugar moiety.

## Mandatory Visualizations

### Chemical Structure of Yadanzioside I

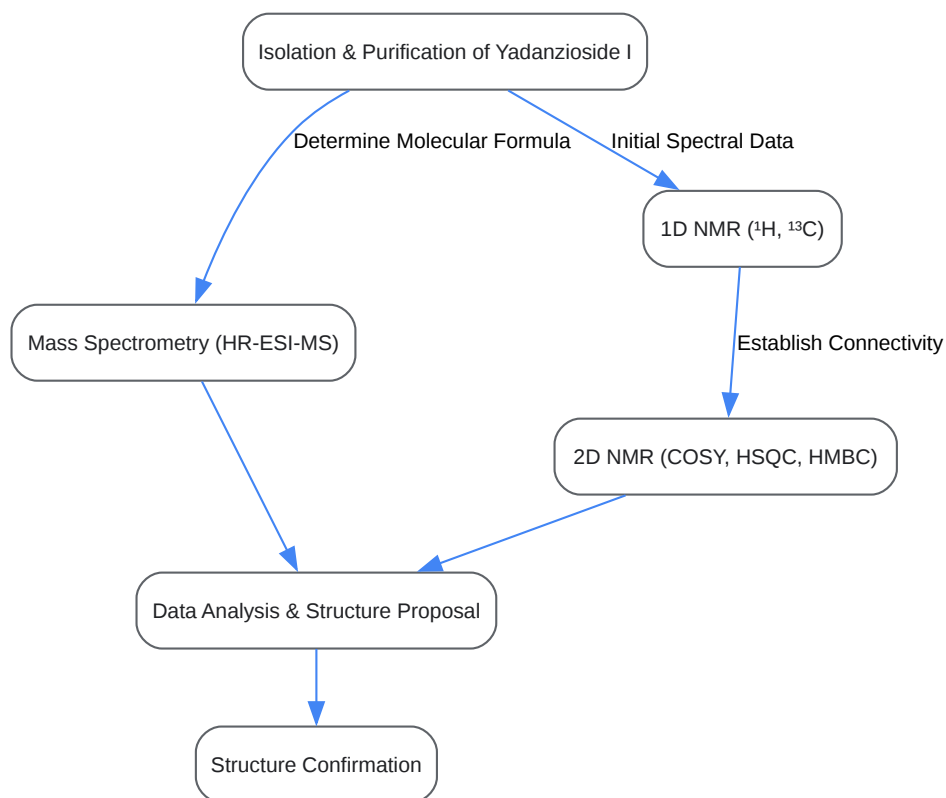


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Caption: Simplified structure of **Yadanzioside I**.

## Workflow for Structural Elucidation

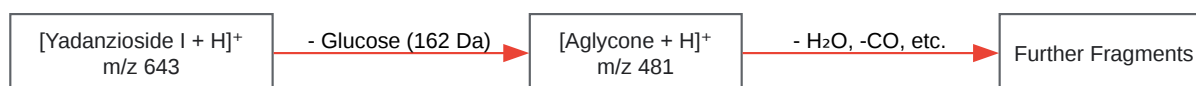




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Caption: General workflow for elucidating the structure.

## Mass Spectrometry Fragmentation Pathway



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Caption: Key fragmentation step in MS analysis.

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